molecular formula C19H17N3O2 B2930995 N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclopropanecarboxamide CAS No. 898454-86-9

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclopropanecarboxamide

Cat. No.: B2930995
CAS No.: 898454-86-9
M. Wt: 319.364
InChI Key: WINHDBQATONVEU-UHFFFAOYSA-N
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Description

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclopropanecarboxamide is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclopropanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-induced synthesis and the use of green chemistry approaches, like deep eutectic solvents (DES), can be employed to enhance the efficiency and sustainability of the production process .

Mechanism of Action

The mechanism of action of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can modulate signaling pathways involved in inflammation and pain, contributing to its potential therapeutic effects .

Properties

IUPAC Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-12-20-17-8-3-2-7-16(17)19(24)22(12)15-6-4-5-14(11-15)21-18(23)13-9-10-13/h2-8,11,13H,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINHDBQATONVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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